Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl-
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Overview
Description
Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- is a compound that features a triazole ring substituted with an iodine atom at the 5-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- typically involves the formation of the triazole ring followed by iodination. One common method is the “click chemistry” approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring. The iodination can then be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring and iodine substituent can interact with the active site of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone: Similar structure but with a benzyl group instead of iodine.
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone: Contains a triazole ring but with different substituents.
Uniqueness
Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties .
Properties
CAS No. |
94565-13-6 |
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Molecular Formula |
C9H6IN3O |
Molecular Weight |
299.07 g/mol |
IUPAC Name |
(5-iodo-2H-triazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C9H6IN3O/c10-9-7(11-13-12-9)8(14)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
InChI Key |
GIWSPTDYOJKWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNN=C2I |
Origin of Product |
United States |
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